3-Iodo-2-phenyl-benzofuran
Overview
Description
3-Iodo-2-phenyl-benzofuran is a heterocyclic organic compound that belongs to the benzofuran familyThe presence of an iodine atom at the third position and a phenyl group at the second position of the benzofuran ring makes this compound a compound of interest for various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-phenyl-benzofuran typically involves a palladium-catalyzed coupling reaction followed by electrophilic cyclization. One common method is as follows :
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Coupling Reaction:
Reactants: 2-iodoanisole and phenylacetylene.
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
Solvent: Triethylamine.
Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 3 hours.
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Electrophilic Cyclization:
Reactants: 2-(phenylethynyl)anisole and iodine.
Solvent: Dichloromethane.
Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 5 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-phenyl-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The phenyl group can undergo reduction to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate and chromium trioxide.
Reduction: Reagents such as hydrogen gas and palladium on carbon.
Major Products:
Substitution: Various substituted benzofurans.
Oxidation: Oxidized benzofuran derivatives.
Reduction: Hydrogenated benzofuran derivatives.
Scientific Research Applications
3-Iodo-2-phenyl-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anti-tumor, antibacterial, and antiviral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Iodo-2-phenyl-benzofuran involves its interaction with various molecular targets and pathways. The iodine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromo-2-phenylbenzofuran: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
3-Iodo-2-methylbenzofuran: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical and biological properties.
Uniqueness: 3-Iodo-2-phenyl-benzofuran is unique due to the presence of both the iodine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to undergo substitution reactions, while the phenyl group contributes to its stability and biological interactions .
Properties
IUPAC Name |
3-iodo-2-phenyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBYQJBZNPJMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452784 | |
Record name | 3-iodo-2-phenyl-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246230-86-4 | |
Record name | 3-iodo-2-phenyl-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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